

Technical Guide: Isovaleric Acid-13C - CAS Number and Identification

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Compound of Interest		
Compound Name:	Isovaleric acid-13C	
Cat. No.:	B1626659	Get Quote

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This technical guide provides an in-depth overview of **Isovaleric acid-13C**, focusing on its identification, CAS number, and the analytical methodologies used for its characterization and quantification. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer for studying leucine metabolism and as an internal standard for quantitative analysis.

Core Identification and Properties

Isovaleric acid-1-13C is a stable isotope-labeled version of isovaleric acid, where the carbon atom at the carboxyl position is replaced with a 13C isotope. This labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.

Summary of Core Data:



Property	Value
Compound Name	Isovaleric acid-1-13C
Synonyms	3-Methylbutanoic acid-1-13C, 3-Methylbutyric acid-1-13C
CAS Number	87994-84-1
Molecular Formula	(CH ₃) ₂ CHCH ₂ ¹³ CO ₂ H
Molecular Weight	103.12 g/mol
Isotopic Purity	Typically ≥99 atom % 13C
Appearance	Colorless liquid

Analytical Identification Methodologies

The definitive identification and quantification of **isovaleric acid-13C** rely on modern analytical techniques. The most common and robust methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For **isovaleric acid-13C**, both ¹H NMR and ¹³C NMR are informative.

- ¹³C NMR: The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the significantly enhanced signal for the carboxyl carbon due to the ¹³C enrichment. The chemical shifts for unlabeled isovaleric acid provide a reference for the expected peak positions.
- ¹H NMR: The proton spectrum remains largely unchanged from the unlabeled compound, but can be used to confirm the overall structure of the molecule.

Typical NMR Data for Unlabeled Isovaleric Acid (Reference):



Nucleus	Chemical Shift (ppm)	Multiplicity
¹³ C (Carboxyl)	~180	Singlet
¹³ C (CH ₂)	~43	Singlet
¹³ C (CH)	~26	Singlet
¹³ C (CH ₃)	~22	Singlet
¹ H (COOH)	~11-12	Singlet
¹ H (CH ₂)	~2.2	Doublet
¹ H (CH)	~2.1	Multiplet
¹H (CH₃)	~0.9	Doublet

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for quantifying **isovaleric acid-13C**, especially when used as an internal standard. The one-mass-unit difference allows for precise differentiation from the endogenous, unlabeled isovaleric acid.

- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high
 chromatographic resolution, which is effective for separating isovaleric acid from its isomers,
 such as valeric acid. Derivatization is often required to increase the volatility of the acid for
 GC analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly sensitive and is
 frequently used for analyzing short-chain fatty acids in complex biological matrices like
 plasma, serum, and urine.[1][2] Derivatization is also common in LC-MS to improve
 ionization efficiency and chromatographic retention.

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable and reproducible results. Below are summaries of typical protocols for sample preparation and analysis.



Sample Preparation for LC-MS/MS Analysis of Biological Fluids

A common challenge in analyzing short-chain fatty acids is their low concentration in biological fluids and the complexity of the matrix.[2] A robust sample preparation protocol is therefore critical.

- Protein Precipitation: To a 50 μ L serum or plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing the isotopic internal standards, including **isovaleric acid-13C**.
- Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent, such as 3-nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine.[3][4] Heat the mixture to facilitate the reaction.
- Extraction: After derivatization, perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) to isolate the derivatized analytes.[2]
- Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Analysis Protocol

This protocol is designed for the quantitative analysis of derivatized short-chain fatty acids.

Quantitative Analysis Data by LC-MS/MS:



Parameter	Typical Value
Limit of Detection (LOD)	0.001 mM to 20 ng/mL
Limit of Quantification (LOQ)	Varies by analyte and matrix
Linearity (r²)	> 0.99
Intra- and Inter-day Precision	< 15%
Accuracy	85-115%

- Chromatographic Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount
 of an additive like formic acid, is typical.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The instrument is typically run in negative ion mode for 3-NPH derivatives.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the
 unlabeled isovaleric acid and the isovaleric acid-13C internal standard. This allows for
 accurate quantification through isotope dilution mass spectrometry.

Diagrams

Experimental Workflow for Isovaleric Acid-13C Quantification

The following diagram illustrates a standard workflow for the quantification of isovaleric acid in a biological sample using **isovaleric acid-13C** as an internal standard.



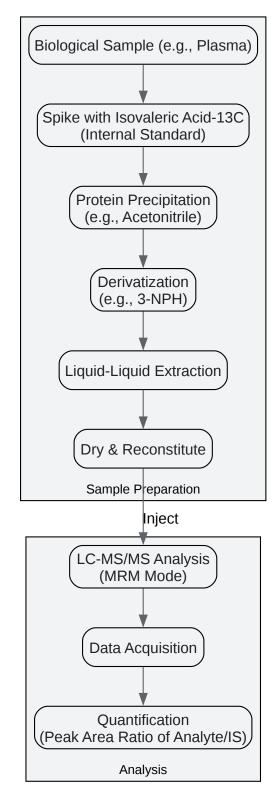


Fig. 1: LC-MS/MS Workflow for Isovaleric Acid Quantification

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Fig. 1: LC-MS/MS Workflow for Isovaleric Acid Quantification



This workflow highlights the key steps from sample collection to final data analysis, emphasizing the role of the 13C-labeled internal standard in achieving accurate quantification.

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